molecular formula C15H19N5 B8139269 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

Cat. No.: B8139269
M. Wt: 269.34 g/mol
InChI Key: OQWSNYQUOBTVRG-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] typically involves multi-step reactions starting from readily available precursors. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] lies in its combination of a spirocyclic structure with an imidazo[1,2-a]pyrazine core, which provides distinct steric and electronic properties that can be exploited in drug design.

Properties

IUPAC Name

3-pyridin-3-ylspiro[6,7-dihydro-5H-imidazo[1,2-a]pyrazine-8,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-2-12(10-17-5-1)13-11-18-14-15(3-6-16-7-4-15)19-8-9-20(13)14/h1-2,5,10-11,16,19H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWSNYQUOBTVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=NC=C(N3CCN2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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